

Unveiling the Kinase Selectivity Profile of GW768505A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GW768505A free base	
Cat. No.:	B1663866	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the cross-reactivity of the kinase inhibitor **GW768505A free base**. By presenting quantitative data, detailed experimental protocols, and visualizing relevant signaling pathways, this document serves as a crucial resource for evaluating the compound's selectivity and potential off-target effects.

Initially developed as an inhibitor of Kinase Insert Domain Receptor (KDR) and TEK Receptor Tyrosine Kinase (TIE2), GW768505A has demonstrated potent activity against additional kinases. This guide delves into its broader kinase interaction landscape, offering a comparative analysis essential for its application in research and potential therapeutic development.

Kinase Inhibition Profile of GW768505A

GW768505A was screened against a panel of 224 recombinant kinases as part of the Published Kinase Inhibitor Set (PKIS). The screening was performed at two concentrations, 100 nM and 1 μ M, to assess the compound's potency and selectivity. The data reveals significant cross-reactivity with the Tropomyosin receptor kinase (TRK) family.

Quantitative Kinase Inhibition Data

The following table summarizes the percentage inhibition of a selection of kinases by GW768505A at both screening concentrations. A lower percentage of control indicates stronger inhibition.



Kinase Target	Percentage Inhibition at 100 nM	Percentage Inhibition at 1 µM	Kinase Family
Primary Targets			
KDR (VEGFR2)	88	98	Tyrosine Kinase
TIE2 (TEK)	71	95	Tyrosine Kinase
Off-Targets (TRK Family)			
TRKA (NTRK1)	88	99	Tyrosine Kinase
TRKB (NTRK2)	71	96	Tyrosine Kinase
TRKC (NTRK3)	81	98	Tyrosine Kinase
Other Notable Off- Targets			
FLT3	- 55	92	Tyrosine Kinase
KIT	45	85	Tyrosine Kinase
PDGFRα	30	75	Tyrosine Kinase
PDGFRβ	25	70	Tyrosine Kinase
SRC	15	50	Tyrosine Kinase
LYN	10	45	Tyrosine Kinase
ABL1	5	30	Tyrosine Kinase

Experimental Protocols

The kinase profiling data presented was generated using a microfluidic capillary electrophoresis-based enzymatic assay.

Kinase Assay Protocol:

 Assay Principle: The assay measures the change in the electrophoretic mobility of a fluorescently labeled substrate peptide upon phosphorylation by the target kinase.

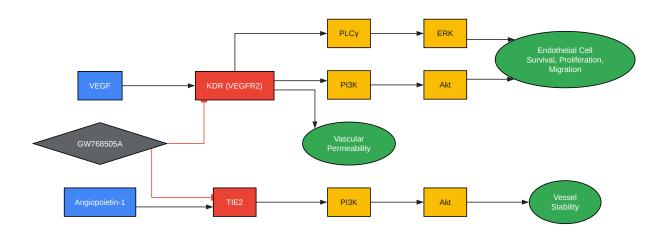


- Reaction Components: Each assay well contained the specific recombinant kinase, a fluorescently labeled substrate peptide, and ATP at the apparent Km for each kinase.
- Inhibitor Concentrations: GW768505A was tested at final concentrations of 100 nM and 1 μM.
- Assay Procedure:
 - The kinase, substrate, and inhibitor were incubated together in the assay buffer.
 - The phosphorylation reaction was initiated by the addition of ATP.
 - The reaction was allowed to proceed for a defined period at room temperature.
 - The reaction was stopped, and the sample was injected into a microfluidic capillary electrophoresis system.
 - The phosphorylated and unphosphorylated substrate peptides were separated based on their charge and size, and the amount of each was quantified by fluorescence detection.
- Data Analysis: The percentage of inhibition was calculated by comparing the amount of phosphorylated product in the presence of the inhibitor to the amount in a DMSO control (vehicle) reaction.

Signaling Pathway Visualizations

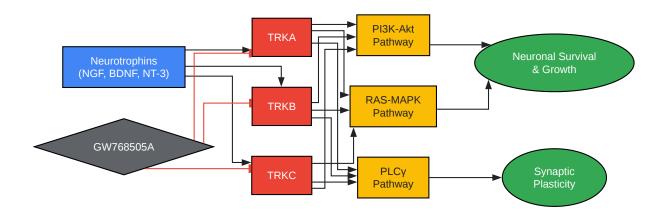
To understand the biological context of GW768505A's activity, the following diagrams illustrate the signaling pathways of its primary targets and key off-targets.





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Caption: KDR and TIE2 signaling pathways.



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To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of GW768505A:
A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663866#cross-reactivity-of-gw768505a-free-base-with-other-kinases]



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